Cannabidivarinic acid is a non-psychoactive cannabinoid found primarily in Cannabis sativa. It is the carboxylic acid precursor to cannabidivarin, which is structurally similar to cannabidiol but has a propyl side chain instead of the pentyl side chain found in most cannabinoids. The chemical formula for cannabidivarinic acid is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol . This compound is notable for its potential therapeutic properties, particularly in the realm of anti-inflammatory effects and its role in cannabis potency testing .
Studies suggest CBDVA may possess anti-inflammatory properties. A 2019 study published in the British Journal of Pharmacology investigated the effects of CBDVA on inflammatory bowel disease (IBD) in mice. The results showed CBDVA reduced inflammation and improved colon function [1]. Further research is needed to confirm these findings in humans.
[1] (British Journal of Pharmacology, S. Brignardello et al., "Cannabidivarinic acid (CBDVA) modulates colonic TNF-α and IL-1β in a TNBS-induced model of inflammatory bowel disease", )
Limited research suggests CBDVA might have anticonvulsant properties. A 2012 study published in Epilepsy Research investigated the effects of various cannabinoids on seizure activity in mice. The study found CBDVA, along with other cannabinoid acids, displayed anticonvulsant activity [2]. More research is necessary to understand the mechanisms behind this effect and its potential application in treating epilepsy.
[2] (Epilepsy Research, P. P. Leite et al., "Evaluation of the anticonvulsant profile of cannabidivaric acid (CBDVA) in acute seizures models in mice", )
Early research suggests CBDVA might have applications in other areas, including:
[3] (Frontiers in Molecular Neuroscience, J.-M. Jeong et al., "Cannabidivarinic Acid (CBDVA) and ∆ 3-THC exert differential effects on neuroinflammation and memory dysfunction in a chronic mouse model of LPS-induced neuroinflammation", )[4] (Current Developments in Biotechnology and Bioengineering: Designer Crops, K. Mathre et al., "Current Developments in Biotechnology and Bioengineering: Designer Crops")
Cannabidivarinic acid can undergo decarboxylation, a common reaction among cannabinoid acids, where it loses carbon dioxide to form cannabidivarin. This transformation is typically facilitated by heat, although it can also occur under specific enzymatic conditions. The kinetics of this reaction are influenced by factors such as temperature and the presence of oxygen, which can lead to the formation of various side products .
Cannabidivarinic acid exhibits several biological activities that may contribute to its therapeutic potential. Preliminary studies suggest that it possesses anti-inflammatory properties, which could make it beneficial for conditions characterized by inflammation . Additionally, like other cannabinoids, it may interact with the endocannabinoid system, influencing various physiological processes.
Synthesis of cannabidivarinic acid can be achieved through several methods:
Cannabidivarinic acid has several applications:
Cannabidivarinic acid shares structural similarities with several other cannabinoids. Below are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Cannabidiol (CBD) | Non-psychoactive | Known for anti-anxiety and anti-inflammatory effects. |
Cannabigerolic Acid (CBGA) | Precursor cannabinoid | Biosynthetic precursor to many cannabinoids. |
Tetrahydrocannabinolic Acid (THCA) | Psychoactive | Known for its psychoactive effects post-decarboxylation. |
Cannabichromenic Acid (CBCA) | Non-psychoactive | Exhibits potential anti-inflammatory properties. |
Cannabidivarin (CBDV) | Non-psychoactive | Similar structure to CBD with distinct pharmacological properties. |
Cannabidivarinic acid's uniqueness lies in its specific propyl side chain and its non-psychoactive nature, distinguishing it from other cannabinoids that often have psychoactive effects or different therapeutic profiles. Its role as a precursor to cannabidivarin further emphasizes its significance in cannabis chemistry and pharmacology .